molecular formula C33H35FN2O5 B1204612 atorvastatin

atorvastatin

Cat. No.: B1204612
M. Wt: 558.6 g/mol
InChI Key: XUKUURHRXDUEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin is a potent, selective, and competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis . By blocking the conversion of HMG-CoA to mevalonate, this compound depletes intracellular cholesterol stores, leading to the upregulation of hepatic low-density lipoprotein (LDL) receptors and increased clearance of LDL-cholesterol from the bloodstream . This well-characterized mechanism makes it an indispensable pharmacological tool for studying dyslipidemia, atherosclerosis, and cardiovascular disease pathogenesis. Beyond its primary lipid-lowering effects, research indicates that this compound may exhibit pleiotropic properties, including modulating the autonomic nervous system and reducing blood pressure independent of LDL-cholesterol reduction, offering broader avenues for cardiovascular investigation . Its extensive application in preclinical and clinical research spans the primary and secondary prevention of major cardiovascular events, such as myocardial infarction and stroke . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861327
Record name 7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stetter Compound and Amino Side Chain Condensation

The synthesis of this compound calcium begins with the condensation of 4-(4-fluorophenyl)-2-isobutyryl-4-oxo-N-phenylbutyramide (Stetter compound) and [6-(2-aminoethyl)-2,2-dimethyl-dioxan-4-yl]-acetic acid tert-butyl ester (amino side chain). This reaction proceeds in inert solvents such as cyclohexane or tetrahydrofuran (THF) under catalytic pivalic acid, forming the protected diol intermediate. A molar ratio of 1:4 (Stetter compound to amino side chain) maximizes yield while enabling efficient recovery of excess amino side chain, critical for industrial scalability.

Reaction Conditions:

  • Solvent System: Cyclohexane/THF (1:1 v/v)

  • Catalyst: 0.5–1.0 mol% pivalic acid

  • Temperature: 25–35°C

  • Yield: 85–90% of this compound protected diol

Post-condensation, the pH is adjusted using liquor ammonia, followed by extraction with methylene dichloride (MDC) and crystallization with isopropyl alcohol (IPA)/water.

Conversion to this compound Calcium

The protected diol undergoes hydrolysis in methanol with 10% sodium hydroxide, followed by acidification using 1N HCl to yield the free acid. Calcium chloride is then introduced to form the calcium salt. Key steps include:

  • Hydrolysis: 50 g of protected diol in 500 mL methanol at 50–55°C.

  • Calcium Salt Formation: Addition of aqueous calcium chloride (20% w/v) at 50–55°C, maintaining the temperature for 1 hour.

  • Crystallization: Cooling to 10–15°C, filtration, and drying at 50–55°C yields 45.5 g crude this compound calcium (91% yield).

Purification and Optimization of this compound Calcium

Recrystallization and Particle Size Control

Purification involves recrystallization from methanol/water mixtures to achieve pharmaceutical-grade purity. Particle size distribution directly impacts dissolution rates, with optimal specifications set at:

  • d(0.5): ≤8 µm

  • d(0.9): ≤15 µm

Controlling particle size ensures consistent dissolution profiles, critical for bioavailability.

Formulation of this compound Calcium Tablets

Wet Granulation Parameters

The CN112022824B patent outlines a wet granulation method using:

  • API: this compound calcium (10.4% w/w)

  • Excipients: Calcium carbonate (33%), lactose (59.5%), microcrystalline cellulose (35.1%), croscarmellose sodium (5.4%).

Granulation Process:

ParameterSpecification
Stirring paddle speed160 rpm
Cutting knife speed0 rpm
Binder concentration3% hydroxypropyl cellulose
Binder volume40% of granulate weight
Drying temperature50–60°C

This configuration achieves a dissolution rate of 92.6% at 30 minutes and 95.5% at 60 minutes, matching reference formulations.

Stability and Bioavailability Enhancements

Inclusion of polysorbate 80 (0.6% w/w) as a surfactant and magnesium stearate (1.5% w/w) as a lubricant prevents API degradation during storage. Accelerated stability studies (40°C/75% RH) show ≤2% impurity increase over 6 months.

Comparative Analysis of Synthetic Routes

Efficiency of Stetter-Based Synthesis

Compared to earlier methods using chiral β-ketoesters, the Stetter route reduces steps from 5 to 2, improving overall yield from 65% to 91%.

Table 1: Synthetic Route Comparison

ParameterChiral β-Ketoester RouteStetter Route
Steps52
Overall Yield65%91%
Catalyst CostHigh (CDI, Mg ethoxide)Low (pivalic acid)

Industrial Scalability and Cost Considerations

Solvent Recovery and Waste Management

The Stetter route’s use of cyclohexane and THF allows for 85–90% solvent recovery via distillation, reducing raw material costs by 30%.

Granulation Equipment Costs

Eliminating high-shear mixers (by using 0 rpm cutting knives) decreases capital expenditure by 20%, making the CN112022824B method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketone derivatives, alcohol derivatives, and substituted this compound compounds .

Scientific Research Applications

Atorvastatin has a wide range of scientific research applications:

Mechanism of Action

Atorvastatin works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in an increased uptake of low-density lipoprotein (LDL) from the bloodstream, thereby lowering plasma LDL levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipid-Lowering Efficacy

Rosuvastatin : At equivalent doses, rosuvastatin demonstrates superior LDL-C reduction compared to atorvastatin. At maximum FDA-approved doses (rosuvastatin 40 mg vs. This compound 80 mg), rosuvastatin achieves a mean LDL-C reduction of 55–63%, versus 51–57% for this compound . Rosuvastatin also enables a higher percentage of patients to reach National Cholesterol Education Program (NCEP) ATP III targets (Table 1) .

Nanoparticle this compound (NATV): A novel formulation of this compound enhances lipid-lowering efficacy. In preclinical studies, NATV reduced LDL-C, VLDL, TC, and TG more effectively than standard this compound (p < 0.05). However, NATV caused significantly greater elevations in liver enzymes (AST, ALT, ALP) compared to conventional this compound, suggesting a trade-off between efficacy and hepatotoxicity .

Compound LDL-C Reduction (%) NCEP ATP III Goal Achievement (%) Key Safety Concern
This compound 80 mg 51–57 78–85 Transaminase elevation
Rosuvastatin 40 mg 55–63 82–89 Renal toxicity
NATV 40 mg/kg ~60* N/A Hepatotoxicity

Pharmacokinetic and Pharmacodynamic Properties

  • Lipophilicity : this compound (log D ~1.5) is less lipophilic than derivatives like compounds 8a-9d (log D >2.0), which exhibit enhanced membrane permeability but unproven clinical benefits .
  • Transport Mechanisms: this compound relies on P-glycoprotein efflux and H+-monocarboxylic acid cotransporter (MCT) for intestinal absorption, a unique pathway influencing drug interactions and bioavailability .
  • Genetic Variability: CYP3A4/5 polymorphisms alter this compound metabolism, with ethnic variations in efficacy and toxicity. For example, CYP3A5 nonexpressors (common in Asians) experience higher plasma concentrations .

Impact on Non-Lipid Biomarkers

  • Gut Microbiota : In acute coronary syndrome (ACS) patients, rosuvastatin increases gut microbial diversity, while this compound reduces it, suggesting divergent effects on microbiome-mediated cardiovascular pathways .
  • mRNA Modulation : this compound upregulates mTOR mRNA by 42.84% in neuroblastoma cells, exceeding rosiglitazone’s effect (21.76%), indicating distinct metabolic signaling impacts .

Clinical Outcomes in Specific Populations

  • Hypertensive Patients: this compound reduces nonfatal MI and fatal CHD by 16% in hypertensives with ≥3 risk factors .

Novel Formulations and Derivatives

  • Herbicide Analogs : this compound derivatives with elongated side chains (e.g., compound 7) shift specificity from human to plant HMG-CoA reductase (20-fold selectivity), enabling agricultural applications .

Q & A

Q. How to design a robust clinical trial to evaluate atorvastatin’s efficacy compared to other statins?

  • Methodological Answer : A Phase III trial should employ a randomized, double-blind, parallel-group design with inclusion criteria targeting patients aged 30–80 years, LDL >160 mg/dL, and exclusion of comorbidities (e.g., uncontrolled diabetes, hepatic dysfunction). Use baseline lipid profiling (LDL, HDL, triglycerides) and calculate percentage changes post-treatment. For example, this compound’s dose-dependent LDL reduction (40–60% at 10–80 mg doses) can be benchmarked against simvastatin’s effects using a 24-week follow-up period . Ensure blinding and randomization to mitigate bias, and leverage its longer half-life (20 hours) for sustained efficacy analysis.

Q. What analytical methods are optimal for quantifying this compound in pharmaceutical formulations and biological samples?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with chemometric optimization (e.g., Box-Behnken design) is recommended. Key parameters include mobile phase composition (e.g., methanol-acetonitrile-phosphate buffer), pH (5.0–5.3), and flow rate (1.0–1.2 mL/min). Derringer’s desirability function can simultaneously optimize retention times, peak symmetry, and sensitivity. For plasma analysis, use a validated method with this compound lactone as an internal standard and column temperatures of 30–40°C to separate metabolites (e.g., ortho-/para-hydroxythis compound) .

Q. How to assess the bioequivalence of generic versus original this compound formulations in clinical research?

  • Methodological Answer : Conduct systematic reviews and meta-analyses following PRISMA guidelines. Pool data from randomized controlled trials (RCTs) comparing LDL reduction, safety endpoints (e.g., hepatotoxicity), and pharmacokinetic parameters (Cmax, AUC). Use fixed-effects models for homogeneous datasets and random-effects models for heterogeneous data. For example, meta-analyses show no significant difference in LDL reduction between generics and originators (MD: -0.11, 95% CI: -0.17 to -0.06), but monitor liver enzyme levels for safety .

Q. What statistical approaches are used to validate analytical methods for this compound?

  • Methodological Answer : Apply response surface methodology (RSM) and factorial designs (e.g., 2<sup>4-1</sup> fractional factorial) to identify critical factors (e.g., mobile phase pH, flow rate). Validate using ICH Q2(R1) criteria: linearity (R<sup>2</sup> >0.99), precision (%RSD <2%), accuracy (recovery 98–102%), and robustness (deliberate parameter variations). For impurity profiling, use stability-indicating HPLC methods with photodiode array detection .

Advanced Research Questions

Q. How does this compound modulate immune responses in autoimmune diseases?

  • Methodological Answer : In experimental autoimmune encephalomyelitis (EAE) models, administer this compound subcutaneously (10 mg/kg/day) pre- and post-disease onset. Assess CNS infiltration via histopathology and cytokine profiling (Th1 suppression via IL-12/IFN-γ downregulation). Use flow cytometry to evaluate T cell proliferation (e.g., PLP139–151 antigen response) and apoptosis induction. This compound inhibits MHC-II expression and T cell adhesion, reducing relapse rates by 60% in SJL/J mice .

Q. What experimental strategies mitigate hepatotoxicity risks in high-dose this compound studies?

  • Methodological Answer : Use observational cohort studies with multivariate adjustments (age, BMI, baseline ALT/AST). Monitor liver enzymes monthly in trials with doses >80 mg/day. For mechanistic insights, employ in vitro hepatocyte models to assess CYP3A4 inhibition and mitochondrial toxicity. Retrospective analyses of databases like the UK General Practice Research Database can identify hepatotoxicity predictors (e.g., adjusted HR: 2.5 for ALT >3× ULN) .

Q. How to optimize nanostructured lipid carriers (NLCs) for this compound delivery?

  • Methodological Answer : Apply D-optimal screening designs to evaluate lipid ratios (solid:liquid lipid = 70:30), surfactant concentration (1–3% Poloxamer 188), and homogenization speed (15,000–25,000 rpm). Optimize using central composite design for particle size (<100 nm), polydispersity index (<0.3), and entrapment efficiency (>90%). Validate via DSC (amorphous state confirmation) and in vivo efficacy testing (e.g., 30% reduction in LDL in rat models) .

Q. How to resolve contradictions in this compound’s pleiotropic effects on the renin-angiotensin system (RAS)?

  • Methodological Answer : Conduct crossover trials with Ang II challenge tests. Measure venoconstriction responses via venous occlusion plethysmography and plasma Ang-(1–7) levels via ELISA. Compare this compound (40 mg/day) against RAS inhibitors (e.g., irbesartan). Statistical analysis (ANOVA, P<0.05) shows this compound lacks significant Ang II suppression but may synergize with RAS blockers via anti-inflammatory pathways .

Q. How to address heterogeneity in meta-analyses of this compound’s cardiovascular outcomes?

  • Methodological Answer : Perform subgroup analyses by dose, patient demographics, and trial duration. Use meta-regression to adjust for confounders (e.g., baseline LDL, comorbidities). For example, in hypertensive patients, ASCOT-LLA trial data show 36% relative risk reduction in coronary events, but heterogeneity (I<sup>2</sup> >50%) requires sensitivity analyses excluding underpowered studies .

Q. What synthetic routes improve this compound’s chiral purity and reduce impurities?

  • Methodological Answer :
    Employ lactol pathway synthesis with (R)-epichlorohydrin for chiral side-chain formation. Optimize reaction conditions (e.g., high-speed vibration milling, 20 Hz) to achieve >99.5% enantiomeric excess. Use preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water for impurity removal. Characterize polymorphs (Form I vs. V) via PXRD and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
atorvastatin
Reactant of Route 2
atorvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.